molecular formula C10H7NO3 B12480660 2-(2-Oxoindolin-3-ylidene)acetic acid

2-(2-Oxoindolin-3-ylidene)acetic acid

Cat. No.: B12480660
M. Wt: 189.17 g/mol
InChI Key: LYYPOGWFEKPXJQ-UHFFFAOYSA-N
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Description

2-(2-Oxoindolin-3-ylidene)acetic acid is a synthetically versatile chemical scaffold built on the 2-oxoindolin-3-ylidene (isatin) core, a privileged structure in medicinal chemistry. This compound serves as a key synthetic intermediate for researchers developing novel bioactive molecules, particularly in the field of anticancer agent discovery . The oxoindole scaffold is a recognized pharmacophore in targeted cancer therapy, notably for designing inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in anti-angiogenic strategies . Researchers utilize this acetic acid derivative to create complex molecular hybrids, such as by incorporating thiazole or urea functionalities, which have demonstrated potent antiproliferative activity against diverse cancer cell lines, including colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancers . Beyond oncology applications, this compound and its derivatives are valuable precursors in synthesizing Schiff base ligands for metal complexation, which are subsequently evaluated for their antimicrobial properties against various bacterial strains . For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-(2-oxo-1H-indol-3-ylidene)acetic acid

InChI

InChI=1S/C10H7NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-5H,(H,11,14)(H,12,13)

InChI Key

LYYPOGWFEKPXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O)C(=O)N2

Origin of Product

United States

Preparation Methods

Reaction Overview

The aldol condensation between isatin (1 ) and glyoxylic acid (2 ) under basic conditions forms 2-(2-oxoindolin-3-ylidene)acetic acid (3 ) via nucleophilic addition and dehydration. The reaction exploits the electrophilic C3 position of isatin and the α-keto acid moiety of glyoxylic acid.

Reaction Scheme:
$$
\text{Isatin} + \text{Glyoxylic Acid} \xrightarrow{\text{Base}} \text{2-(2-Oxoindolin-3-ylidene)acetic Acid}
$$

Optimization and Yields

  • Catalysts: Diethylamine or NaOH in ethanol/water mixtures.
  • Conditions: Room temperature, 2–4 hours.
  • Yield: 65–78% after recrystallization.

Key Data:

Parameter Value
Solvent EtOH/H₂O (3:1)
Catalyst Loading 20 mol%
Reaction Time 3 hours
Yield 73%

Mechanistic Insight:
The base deprotonates glyoxylic acid, generating an enolate that attacks the C3 carbonyl of isatin. Subsequent dehydration yields the α,β-unsaturated acid.

Cyclization of 4-Oxo-2-Phenylbutanenitrile Derivatives

Methodology

4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles (4 ) undergo intramolecular cyclization in DMSO/KOH to form 2-(3-oxoindolin-2-ylidene)acetonitriles (5 ), which are hydrolyzed to the target acid (3 ).

Reaction Scheme:
$$
\text{4-Oxobutanenitrile} \xrightarrow{\text{KOH/DMSO}} \text{Acetonitrile Intermediate} \xrightarrow{\text{HCl/H₂O}} \text{3}
$$

Critical Parameters

  • Oxidative Cyclization: KOH promotes enolate formation, while DMSO acts as an oxidant.
  • Hydrolysis: 6 M HCl at 80°C for 4 hours converts nitriles to carboxylic acids.

Yield Comparison:

Step Yield (%)
Cyclization 78–97
Hydrolysis 85–92

Advantages: High stereoselectivity (exclusive E-isomer) and scalability.

Palladium-Catalyzed C–H Functionalization

Protocol

Palladium(II) acetate catalyzes the oxidative coupling of N-arylpropiolamides (6 ) with acetic acid, forming (2-oxoindolin-3-ylidene)methyl acetates (7 ), which are saponified to 3 .

Reaction Scheme:
$$
\text{Propiolamide} + \text{AcOH} \xrightarrow{\text{Pd(OAc)₂/PhI(OAc)₂}} \text{Methyl Acetate} \xrightarrow{\text{NaOH}} \text{3}
$$

Optimization

  • Catalyst System: Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ (2 equiv).
  • Saponification: 1 M NaOH in THF/water (1:1), 60°C, 2 hours.

Performance Metrics:

Parameter Value
Catalytic Efficiency 89% (TON = 17.8)
Overall Yield 68%

Limitations: Requires inert conditions and costly catalysts.

Hydrolysis of 2-(2-Oxoindolin-3-ylidene)acetonitrile

Procedure

2-(2-Oxoindolin-3-ylidene)acetonitrile (8 ) is hydrolyzed under acidic (H₂SO₄) or basic (KOH) conditions to yield 3 .

Conditions:

  • Acidic Hydrolysis: 6 M H₂SO₄, reflux, 6 hours.
  • Basic Hydrolysis: 40% KOH, 100°C, 3 hours.

Yield Data:

Condition Yield (%)
Acidic 88
Basic 92

Side Reactions: Over-hydrolysis to oxindole-3-carboxylic acid at prolonged reaction times.

Comparative Analysis of Methods

Table 1. Method Comparison

Method Yield (%) Cost Scalability Stereoselectivity
Aldol Condensation 73 Low High Moderate
Cyclization/Hydrolysis 85 Medium Moderate High
Pd-Catalyzed 68 High Low High
Nitrile Hydrolysis 90 Low High N/A

Key Findings:

  • Aldol Condensation: Cost-effective but moderate stereocontrol.
  • Cyclization/Hydrolysis: Balances yield and scalability.
  • Pd-Catalyzed: High selectivity but limited by catalyst cost.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives with different biological activities .

Scientific Research Applications

The compound 2-(2-Oxoindolin-3-ylidene)acetic acid and its derivatives have various applications in scientific research, particularly in the development of antiproliferative agents and the study of their effects on cancer cell lines .

Antiproliferative Properties

  • Synthesis and Activity A study focused on synthesizing novel antiproliferative 2-oxoindolin-3-ylidenes incorporating a urea function with VEGFR-2 properties . The synthesized agents were obtained through a two-step reaction involving the addition of 1-(acetylphenyl)-3-phenylurea to isatin, followed by acidic dehydration .
  • Cancer Cell Lines Promising antiproliferation properties were observed for most of the synthesized agents against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines, relative to sunitinib . The compound 12b (R = 4-NHCONHPh, R′ = H) showed the most potent anti-VEGFR-2 activity, close to that of sunitinib at 10 μM .
  • Molecular Docking Studies Molecular docking studies supported the antiproliferation effects against the tested cancer cell lines, consistent with VEGFR-2 inhibitory properties. The results suggest that the combination of the 2-oxoindolyl heterocycle and urea pharmacophores improves the bio-properties .

Cytotoxicity Evaluation

  • Novel 2-Oxoindoline Derivatives Cytotoxic evaluation of E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and *(Z)-*2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides revealed notable cytotoxicity toward colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 cell lines .
  • Potent Compounds Six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to the positive control PAC-1. The most potent compound, 4o, was three to five times more cytotoxic than PAC-1 in the tested cancer cell lines .
  • Effects on Cell Cycle and Apoptosis Analysis of the compounds' effects on cell cycle and apoptosis demonstrated that compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) showed significant activity .

Other Research Applications

  • Orienting and Investigatory Responses 2-oxoindoline derivatives have been found to suppress or not affect animals' orienting and investigatory responses in open field tests .
  • Antihypoxic Activity Derivatives of 2-(benzoyilamino)(1-R-2-oxoindolin-3-ylidene)acetic acid have been screened for antihypoxic activity .

Table of Compounds and Activities

CompoundCell Line% InhibitionNotes
12bVEGFR-287.2Most promising anti-VEGFR-2 agent, close to sunitinib activity
4oSW620, PC-3, NCI-H233-5x more than PAC-1Most potent compound, three to five times more cytotoxic than PAC-1 in the tested cancer cell lines

Mechanism of Action

The mechanism of action of [(3Z)-2-OXO-1H-INDOL-3-YLIDENE]ACETIC ACID involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole derivatives, binding to receptors and enzymes involved in various physiological processes. For example, it may interact with auxin receptors in plants, influencing growth and development . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Derivatives

Derivatives of 2-(2-oxoindolin-3-ylidene)acetic acid vary in substituents on the indole ring, the acetic acid moiety, or the conjugated system. Key analogues include:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Applications
Cyano(6,7-dimethyl-2-oxoindolin-3-ylidene)acetic acid (2d ) 6,7-dimethyl indole, cyano group 242.23 222–230 Melatonin receptor binding
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate Ethyl ester, cyano group 244.23 N/A Intermediate for organophosphorus compounds
(Z)-2-(5-fluoro-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide 5-fluoro indole, pyridinylamide 337.32 N/A Anticancer (VEGFR-2 inhibition)
N'-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide (4a ) Hydrazide side chain 313.40 N/A Neuroprotective agents

Key Structural Differences :

  • Substituent Effects : Methyl or benzyl groups on the indole nitrogen (e.g., 2e , 2f ) increase steric bulk and alter electronic properties, impacting binding affinity to biological targets .
  • Functional Group Modifications : Replacing the carboxylic acid with esters (e.g., ethyl ester in ) or hydrazides (e.g., 4a ) modifies solubility and bioavailability.

Yield Comparison :

  • Cyano-substituted derivatives: 54–82% .
  • Hydrazide derivatives: 70–85% .

Physicochemical Properties

  • Lipophilicity : Benzyl-substituted derivatives (e.g., 2f ) exhibit higher logP values (~3.5) compared to the parent compound (logP ~1.2), improving membrane permeability .
  • Thermal Stability : Methyl groups on the indole ring (e.g., 2d ) increase melting points by 20–30°C compared to unsubstituted analogues .

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